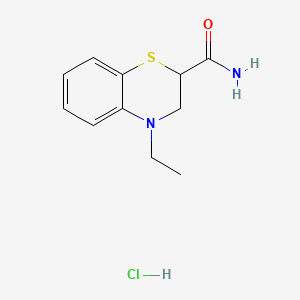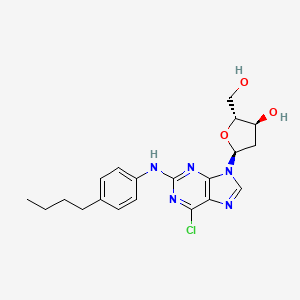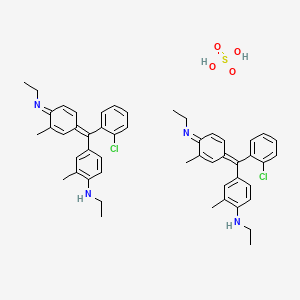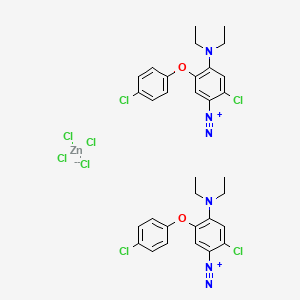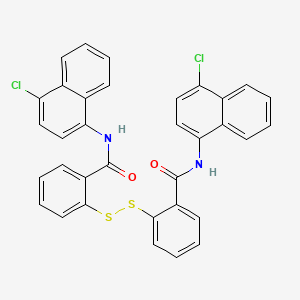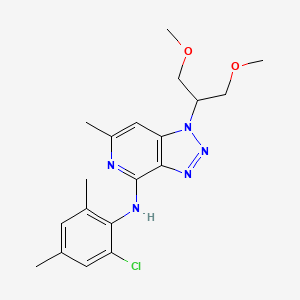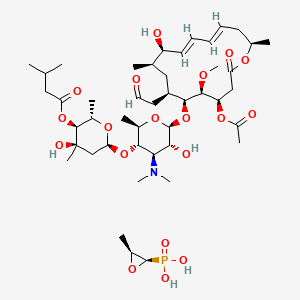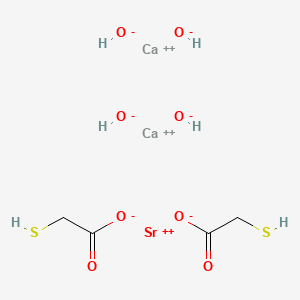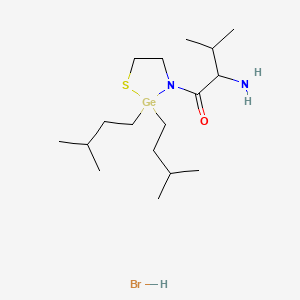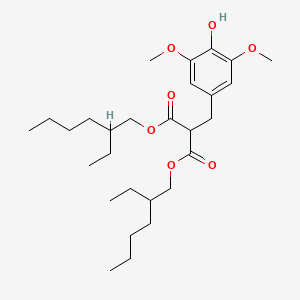
Bis-ethylhexyl hydroxydimethoxy benzylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-ethylhexyl hydroxydimethoxy benzylmalonate is a powerful antioxidant widely used in the cosmetics industry. It is known for its ability to protect the skin from harmful environmental factors, fight pollution, prevent aging, and improve acne-prone skin . This compound is often found in sunscreens, day care products, haircare, and makeup cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-ethylhexyl hydroxydimethoxy benzylmalonate involves the esterification of propanedioic acid with 2-ethylhexanol in the presence of a catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient production and high yield . Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-ethylhexyl hydroxydimethoxy benzylmalonate primarily undergoes oxidation reactions due to its antioxidant properties . It can also participate in substitution reactions, particularly in the presence of strong nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate . The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives that retain the antioxidant properties of the parent compound .
Scientific Research Applications
Bis-ethylhexyl hydroxydimethoxy benzylmalonate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study antioxidant mechanisms and the stabilization of reactive oxygen species . In biology and medicine, it is investigated for its potential to protect cells from oxidative stress and its role in preventing skin aging and acne . In the cosmetics industry, it is used in formulations to enhance the stability and efficacy of sunscreens and other skincare products .
Mechanism of Action
The mechanism of action of bis-ethylhexyl hydroxydimethoxy benzylmalonate involves a continuous three-phase process . First, it dims oxidative stress by neutralizing reactive oxygen species (ROS) . Second, it builds up protection against ROS by enhancing the skin’s own antioxidant defense system . Finally, it prevents the formation of further reactive species, thereby providing long-term protection . This compound targets molecular pathways involved in oxidative stress and inflammation, contributing to its protective effects on the skin .
Comparison with Similar Compounds
Bis-ethylhexyl hydroxydimethoxy benzylmalonate is often compared to other antioxidants such as tocopherol (Vitamin E) and tocopheryl acetate . While tocopherol is a potent antioxidant, this compound offers superior stability and long-term efficacy . Similar compounds include other esterified antioxidants used in cosmetics, such as ascorbyl palmitate and retinyl palmitate . this compound stands out due to its unique three-phase mechanism and its ability to provide continuous protection over 24 hours .
Properties
CAS No. |
872182-46-2 |
|---|---|
Molecular Formula |
C28H46O7 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C28H46O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h16-17,20-21,23,29H,7-15,18-19H2,1-6H3 |
InChI Key |
QHQPFWCUOFWVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


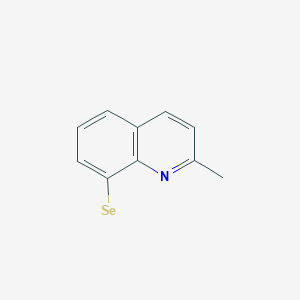
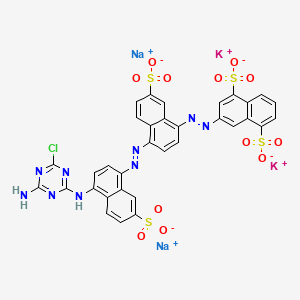
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
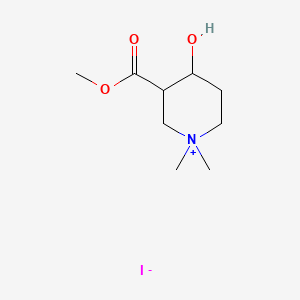
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
